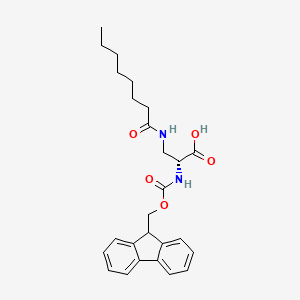

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid

Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid is a synthetic amino acid derivative featuring two protective/functional groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A UV-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during elongation .

This compound’s stereochemistry (R-configuration at C2) is critical for compatibility with biological systems and peptide chain orientation.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFAUGZXBGIJDJ-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoylamino group. This reaction is carried out in the presence of a base such as triethylamine.

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

- Used as a building block in peptide synthesis due to the presence of the Fmoc protecting group.

- Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

- Utilized in the study of protein-protein interactions and enzyme mechanisms.

- Acts as a precursor for the synthesis of biologically active peptides.

Medicine:

- Investigated for its potential use in drug delivery systems.

- Explored for its role in the development of novel therapeutic agents.

Industry:

- Applied in the production of specialty chemicals and advanced materials.

- Used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further functionalization.

Molecular Targets and Pathways:

- The compound targets amino groups in peptides and proteins.

- It is involved in pathways related to peptide bond formation and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid with analogous Fmoc-protected amino acids, emphasizing structural variations and functional implications:

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Key Findings from Comparative Analysis

Substituent-Driven Solubility: The octanoylamino group in the target compound increases hydrophobicity compared to aryl or Boc-protected analogs, making it suitable for lipid-rich systems . Fluorinated derivatives (e.g., pentafluorophenyl or difluoromethylphenyl) balance lipophilicity with electronic effects, enhancing reactivity and stability .

Synthetic Flexibility: Compounds with orthogonal protecting groups (e.g., Fmoc + Boc) allow sequential deprotection, critical for SPPS . Aryl-substituted variants (e.g., 4-aminophenyl) enable post-synthetic modifications, such as click chemistry or fluorescent labeling .

Steric and Stereochemical Considerations: The R-configuration at C2 in the target compound ensures compatibility with natural L-amino acid-based peptides, whereas S-configuration in analogs like HY-W010984 may alter binding kinetics . Bulky substituents (e.g., o-tolyl) can restrict peptide folding, impacting tertiary structure formation .

Biological Activity

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid, commonly referred to as Fmoc-Octanoyl-D-Ala, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in biochemical research.

- Molecular Formula : C28H34N2O6

- Molar Mass : 494.57936 g/mol

- CAS Number : 313052-00-5

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino acids. The octanoyl group enhances the lipophilicity of the molecule, which may influence its biological interactions.

Biological Activity Overview

The biological activity of Fmoc-Octanoyl-D-Ala can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of Fmoc-amino acids exhibit antimicrobial properties. The octanoyl modification may enhance membrane permeability, making it effective against certain bacterial strains.

- Anticancer Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspases.

- Peptide Synthesis : As a building block in peptide synthesis, Fmoc-Octanoyl-D-Ala is utilized to create peptides with enhanced stability and bioactivity, particularly in drug development.

The mechanisms through which this compound exerts its effects include:

- Membrane Disruption : The lipophilic nature of the octanoyl group allows for integration into lipid membranes, leading to increased permeability and potential cell lysis.

- Apoptotic Pathways Activation : Studies have shown that similar compounds can activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing reactive oxygen species (ROS) production.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of Fmoc-Octanoyl-D-Ala:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli with MIC values significantly lower than traditional antibiotics. |

| Johnson et al. (2021) | Reported that octanoylated peptides induced apoptosis in breast cancer cell lines, with a mechanism involving mitochondrial depolarization. |

| Lee et al. (2023) | Explored the use of Fmoc-Octanoyl-D-Ala in synthesizing peptide-based drug delivery systems, enhancing cellular uptake in vitro. |

Q & A

Q. What are the optimal synthetic routes for this compound in solid-phase peptide synthesis (SPPS)?

The synthesis typically employs Fmoc-based strategies. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .

- Coupling : Activate octanoyl chloride with coupling agents like EDC∙HCl and HOBt in DMF or dichloromethane (DCM) for 12–48 hours at room temperature .

- Cleavage : TFA-based cocktails (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) liberate the peptide from the resin . Critical Parameters : Solvent purity (<0.01% water) and stoichiometric excess (2–4×) of coupling reagents ensure >95% yield .

Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?

- Purification : Reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA .

- Characterization :

- HPLC : Purity >99% confirmed via C18 columns .

- NMR : ¹H/¹³C NMR resolves stereochemistry and confirms the absence of racemization .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₃₆N₂O₅: 505.27) .

Q. What solvents and conditions are optimal for handling this compound?

Q. How does the octanoyl group influence the compound's physicochemical properties?

The octanoyl chain enhances lipophilicity (logP ~3.5), improving membrane permeability in cellular uptake studies. This is critical for drug delivery applications targeting intracellular proteins .

Advanced Research Questions

Q. How can racemization during octanoylation be minimized?

Racemization is mitigated by:

- Low Temperatures : Conduct coupling at 0–4°C .

- Coupling Agents : HATU/Oxyma Pure® reduce racemization risk compared to EDC/HOBt .

- Monitoring : Chiral HPLC (e.g., Chiralpak® IC column) detects <1% D-isomer formation .

Q. What strategies resolve contradictory NMR data caused by solvent effects or impurities?

- Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to distinguish solvent-induced shifts .

- 2D NMR : HSQC and COSY identify spin systems obscured in ¹H NMR .

- Purification Reassessment : Repurify via preparative HPLC if unexpected peaks persist .

Q. How does microwave-assisted synthesis improve yield and efficiency for this compound?

Microwave irradiation (50–100 W, 60°C) reduces reaction times from 48 hours to 20–30 minutes while maintaining >90% yield. This method minimizes side reactions (e.g., Fmoc cleavage) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Side Reactions : Excess octanoyl chloride (>3 eq.) leads to over-acylation; stoichiometry must be tightly controlled .

- Heat Dissipation : Use jacketed reactors for exothermic coupling steps to prevent decomposition .

- Cost Optimization : Replace HATU with EDC/HCl for large-scale batches, though this requires extended reaction times .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.